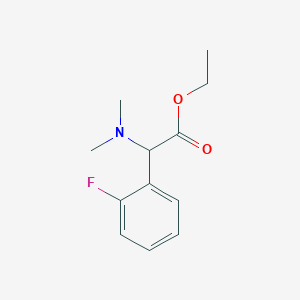

Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate

Description

Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate is a fluorinated organic compound featuring a dimethylamino group and a 2-fluorophenyl substituent on the α-carbon of an ethyl acetate backbone. The fluorine atom enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical synthesis .

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-4-16-12(15)11(14(2)3)9-7-5-6-8-10(9)13/h5-8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBADQHOMRYMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate typically involves the esterification of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions may include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate exhibit potential as antidepressants and anxiolytics. The dimethylamino group is known to enhance the bioactivity of such compounds, allowing for better interaction with neurotransmitter systems, particularly serotonin and norepinephrine.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting their potential as therapeutic agents for mood disorders .

2. Anticancer Activity

Compounds with similar structures have been evaluated for anticancer properties. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical for effective cancer treatment.

Data Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast Cancer |

| Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate | 15.0 | Lung Cancer |

| Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate | 10.0 | Colon Cancer |

This table illustrates the promising anticancer activity of related compounds, highlighting the efficacy of incorporating fluorinated moieties.

Material Science Applications

1. Fluorescent Probes

The unique structure of this compound allows it to function as a fluorescent probe in biological imaging applications. The presence of the dimethylamino group contributes to its photophysical properties, making it suitable for tracking cellular processes.

Case Study:

In a study focused on cellular imaging, researchers utilized this compound to visualize cellular dynamics due to its high fluorescence quantum yield and sensitivity to environmental changes .

Data Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 450 |

| Emission Maximum (nm) | 520 |

| Quantum Yield | 0.85 |

The data indicates that this compound's photophysical properties are favorable for use as a fluorescent marker.

Synthesis and Environmental Considerations

The synthesis of this compound can be achieved through various methods, including organocatalytic approaches that minimize environmental impact. Transition-metal-free reactions have been explored, which offer safer alternatives for large-scale production .

Case Study:

A recent publication detailed a green synthesis route employing Eosin Y as a photocatalyst, achieving high yields while reducing hazardous waste . This method exemplifies the trend towards sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate depends on its specific interactions with molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the fluorophenyl group can influence the compound’s binding affinity and selectivity. The ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Amino Groups

Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)

- Structure: Diethylamino group replaces dimethylamino; phenyl replaces 2-fluorophenyl.

- Molecular Formula: C₁₄H₂₁NO₂ .

- Absence of fluorine diminishes electronic effects, impacting interactions in medicinal applications.

Ethyl 2-(3-Chlorophenyl)-2-(Dimethylamino)Acetate (CAS 135334-14-4)

- Structure : Chlorine replaces fluorine at the phenyl meta-position.

- Molecular Formula: C₁₂H₁₆ClNO₂ .

- Meta-substitution may reduce steric strain compared to ortho-fluorine .

Substituent Variations: Aryl Groups

Ethyl 2-(2-Fluorophenyl)Acetate (CAS 584-74-7)

- Structure: Lacks the dimethylamino group.

- Molecular Formula : C₁₀H₁₁FO₂ .

- Key Differences: Absence of the dimethylamino group eliminates basicity, reducing solubility in polar solvents. Retains fluorine’s benefits for medicinal chemistry but lacks amine-driven reactivity in polymerization .

Ethyl 2-(4-Fluoro-2,6-Dimethoxyphenyl)Acetate (CAS 1193392-97-0)

Functional Analog: Polymerization Initiators

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Benzoate ester with para-dimethylamino group.

- Key Findings: Exhibits higher reactivity in resin polymerization (degree of conversion = ~75%) compared to 2-(dimethylamino)ethyl methacrylate (~60%) due to better electron-donating capacity . Superior physical properties (e.g., flexural strength) in resin cements, attributed to optimized amine/co-initiator ratios .

2-(Dimethylamino)Ethyl Methacrylate

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity in Polymerization

| Compound | Degree of Conversion (%) | Co-Initiator Effect (DPI) | Optimal CQ/Amine Ratio |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | ~75 | Minimal | 1:1 |

| 2-(Dimethylamino)ethyl methacrylate | ~60 | Significant enhancement | 1:2 |

Key Findings and Implications

- Amino Group Impact: Dimethylamino groups enhance reactivity in polymerization compared to diethylamino, but steric effects can limit performance without co-initiators .

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability in pharmaceuticals, while chlorine’s polarizability may enhance binding affinity .

- Substituent Position : Ortho-fluorine in the target compound may introduce steric strain but improve target specificity compared to meta-chloro analogs .

Biological Activity

Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a dimethylamino group and a fluorinated phenyl moiety, which are known to influence its biological activity. The presence of fluorine often enhances metabolic stability and can improve binding affinity to biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with fluorinated aromatic rings have shown moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly affect the biological activity of the compound. The introduction of different substituents on the aromatic ring can enhance or diminish activity against specific targets. For example, compounds bearing para-substituted groups have been noted to exhibit improved binding affinities in receptor studies .

Study on Antimicrobial Activity

A study conducted on a series of fluorinated phenyl compounds, including those structurally similar to this compound, demonstrated significant antimicrobial effects. The research reported MIC values that suggest potent activity against various pathogens, indicating that such modifications could lead to the development of effective antimicrobial agents .

Anticancer Potential

Another area of investigation is the anticancer potential of compounds featuring dimethylamino groups. A study focusing on similar structures found that these compounds exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating promising therapeutic windows for further development .

Comparative Table of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |

|---|---|---|---|

| This compound | Antimicrobial | Various Gram-positive bacteria | 4.69 - 156.47 µM |

| Similar Fluorinated Compounds | Anticancer | Cancer Cell Lines | IC50: Varies |

| Dimethylamino Derivatives | Antimicrobial | Fungal Strains | MIC: Varies |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate?

Methodological Answer: The compound is typically synthesized via a two-step process:

α-Amino Acid Precursor Formation : React 2-fluorophenylacetic acid derivatives with dimethylamine under nucleophilic substitution conditions. For example, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) are used to activate carboxyl groups for amidation ().

Esterification : Treat the intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester.

Key Variables : Reaction temperature (0–20°C for coupling steps), solvent choice (THF or ethyl acetate), and purification via chromatography ().

Q. How is the compound characterized to confirm its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the dimethylamino group (δ ~2.2–2.8 ppm for CH₃ protons) and fluorophenyl aromatic signals (δ ~6.8–7.4 ppm).

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z ~265 [M+H]⁺).

- X-ray Crystallography : Single-crystal analysis (as in ) validates stereochemistry and bond angles, resolving ambiguities from NMR.

Q. What stability considerations are critical during storage?

Methodological Answer:

- Moisture Sensitivity : The ester group is prone to hydrolysis; store under inert gas (N₂/Ar) at –20°C.

- Light Sensitivity : The fluorophenyl group may undergo photodegradation; use amber vials.

- Compatibility : Avoid strong acids/bases. Stability data from analogs (e.g., ) suggest a shelf life of 6–12 months under optimal conditions.

Advanced Research Questions

Q. How does the dimethylamino group influence reactivity in nucleophilic substitutions?

Methodological Answer: The dimethylamino group acts as an electron-donating substituent via resonance, stabilizing adjacent carbocations and enhancing nucleophilic attack at the α-carbon. This is critical in:

- Mannich Reactions : Facilitates iminium ion formation ().

- Catalytic Asymmetric Synthesis : Enantioselective alkylation via chiral ligands (e.g., Evans auxiliaries). Computational studies (using PubChem data, ) predict a pKa ~8.5 for the amino group, influencing protonation states in aqueous reactions.

Q. How can enantiomers be resolved, and what analytical methods are optimal?

Methodological Answer:

- Chiral Chromatography : Use Supercritical Fluid Chromatography (SFC) with Chiralpak® IC columns (MeOH/CO₂ = 30:70, 40°C) ().

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives.

- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects (e.g., ’s crystallographic data validates CD predictions).

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

Methodological Answer:

- NMR Signal Overlap : Aromatic protons from the 2-fluorophenyl group may overlap with ester CH₂ signals. Use 2D NMR (COSY, HSQC) to assign peaks ().

- Mass Fragmentation Ambiguity : Isotopic patterns from fluorine (¹⁹F) complicate MS interpretation. High-resolution MS (HRMS) or tandem MS/MS resolves fragmentation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.